2-Methyl-4-(trifluoromethyl)-1,3-thiazole
Overview
Description
2-Methyl-4-(trifluoromethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C5H4F3NS and its molecular weight is 167.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of trifluoromethyl heterocyclic compounds, including derivatives of 2-methyl-4-(trifluoromethyl)-1,3-thiazole, are explored in several studies. For example, Coyanis et al. (2003) reported the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives from trifluoro-4-(trifluoromethyl)-3-penten-2-one. This research highlights the process of anti-Michael addition and condensation with thioamides, providing insights into the chemical structure and properties of these compounds (Coyanis et al., 2003).
Conformational Studies
The study of the conformational aspects of these compounds is crucial in understanding their potential applications. Popkova et al. (1992) researched the intramolecular heterocyclization of perfluoro-2-methyl-2-pentene-thiocyanate-3, leading to the formation of various thiazole compounds. They performed X-ray diffraction analyses and investigated the IR spectra in solution and solid state, shedding light on the molecular structure and stability of these compounds (Popkova et al., 1992).
Applications in Corrosion Inhibition
A notable application of this compound derivatives is in corrosion inhibition. Yüce et al. (2014) explored the use of 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel in HCl solution. Their findings demonstrate the potential of such compounds in protecting metals against corrosion, highlighting their practical significance in industrial applications (Yüce et al., 2014).
Synthesis of Thiazole Derivatives
The synthesis of various thiazole derivatives is another area of interest. Bentya et al. (2016) developed a procedure for synthesizing 2-aryl-2-trifluoromethyl-substituted 2,5-dihydro-1,3-thiazoles, expanding the chemical repertoire of thiazole derivatives and their potential applications in various fields (Bentya et al., 2016).
Photophysical Properties
The photophysical properties of thiazole compounds have been studied, indicating potential applications in fields like fluorescence and photonic materials. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and evaluated their photophysical properties, including absorption maxima and luminescence, which are crucial for applications in optoelectronic devices (Murai et al., 2017).
Cardioprotective Activity
Research by Drapak et al. (2019) into the cardioprotective activity of some 2-arylimino-1,3-thiazole derivatives suggests potential medical applications. They synthesized thiazole derivatives and tested their effects on isolated rat thoracic aorta rings, identifying compounds with significant cardioprotective effects (Drapak et al., 2019).
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c1-3-9-4(2-10-3)5(6,7)8/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVKRKRGMBQYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577310 | |
Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137929-13-6 | |
Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Methyl-4-(trifluoromethyl)thiazole currently being researched?
A: A significant focus of research revolves around utilizing 2-Methyl-4-(trifluoromethyl)thiazole as a key intermediate in synthesizing Thifluzamide []. This novel fungicide shows promising activity against various plant pathogens.
Q2: Can you elaborate on the synthesis process of Thifluzamide using 2-Methyl-4-(trifluoromethyl)thiazole?
A: Researchers have outlined a multi-step synthesis process []. It begins with the reaction of 2-Methyl-4-(trifluoromethyl)thiazole with thionyl chloride to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride. This intermediate is then reacted with 2,6-Dibromo-4-trifluoromethoxy aniline in toluene, ultimately producing Thifluzamide. This synthetic route has demonstrated a yield exceeding 55%.
Q3: Beyond Thifluzamide, are there other applications for 2-Methyl-4-(trifluoromethyl)thiazole derivatives?
A: Yes, research indicates that derivatives of 2-Methyl-4-(trifluoromethyl)thiazole, specifically the carboxamide derivatives, exhibit notable fungicidal activity [, , ]. Studies have shown promising inhibition rates against plant pathogens like Pellicularia sasakii.
Q4: Have there been studies on the sensitivity and detection of Thifluzamide residues?
A: Researchers have successfully developed two enzyme-linked immunosorbent assay (ELISA) formats for Thifluzamide detection []. These assays, utilizing distinct polyclonal antibodies, demonstrated high sensitivity and specificity for Thifluzamide in various matrices, including water and wheat samples.
Q5: What is the structural characterization of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A: Crystallographic studies reveal that in its solid state, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid molecules are linked together by O—H⋯N and C—H⋯O hydrogen bonds, forming chain-like structures [].
Q6: Are there any alternative synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A: Yes, an alternative method uses ethyl trifluoroacetoacetate as the starting material []. This route involves several steps, including bromination, cyclization with thioacetamide, and hydrolysis, to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This method claims advantages such as milder reaction conditions and easier operation compared to other approaches.
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